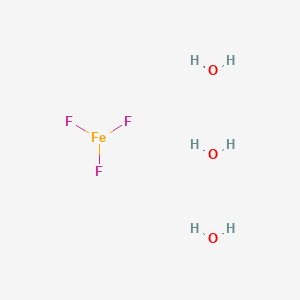
3-Fluoro-2-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methylpyridin-4-amine is a chemical compound with the CAS Number: 15931-21-2 and a molecular weight of 126.13 . It has a linear formula of C6H7FN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H7FN2 . It consists of a six-membered pyridine ring with a fluorine atom at the 3rd position, a methyl group at the 2nd position, and an amine group at the 4th position .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 126.13 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.31, indicating its lipophilicity . It is also very soluble, with a solubility of 3.66 mg/ml .Scientific Research Applications
Metallation of π-deficient Heteroaromatic Compounds
The metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, represents a critical area of research. The lithiation of 3-fluoropyridine, using butyllithium-polyamine chelates or lithium diisopropylamide, allows for directed protophilic attack at either the 2- or 4-position, depending on lithiation conditions. This process leads to the efficient synthesis of 2,3- or 3,4-disubstituted pyridines, highlighting the significance of 3-fluoro-2-methylpyridin-4-amine in synthetic chemistry (Marsais & Quéguiner, 1983).
PFAS Removal by Amine-Functionalized Sorbents
Amine-functionalized sorbents have been explored for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The incorporation of amine groups into sorbents enhances PFAS capture through electrostatic interactions, hydrophobic interactions, and sorbent morphology, offering a promising solution for water treatment technologies (Ateia et al., 2019).
Determination of Total Dissolved Free Primary Amines in Seawater
The determination of total dissolved free primary amines (TDFPA) in seawater is crucial for understanding marine chemistry. The optimization of fluorogenic compound reactions, particularly with o-phthaldialdehyde (OPA), for amine detection has been studied to improve reliability and comparability among amine compounds. This research enhances our ability to monitor marine biogeochemical cycles and environmental health (Aminot & Kérouel, 2006).
Synthesis of Fluorinated Compounds
The practical synthesis of fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, is essential for the development of pharmaceuticals and other industrial applications. Research into efficient synthesis methods without the need for expensive or toxic reagents contributes to advancements in the production of fluorinated materials (Qiu et al., 2009).
Fluorescent Chemosensors Based on DFP
4-Methyl-2,6-diformylphenol (DFP) serves as a fluorophoric platform for developing chemosensors capable of detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underscore the role of this compound derivatives in analytical chemistry and environmental monitoring (Roy, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-2-methylpyridin-4-amine (5Me3F4AP) is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .
Mode of Action
5Me3F4AP acts as a K+ channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The blocking of K+ channels by 5Me3F4AP affects the neuronal signaling pathways . By reducing the aberrant efflux of K+ ions, it enhances axonal conduction . This mechanism is particularly beneficial in conditions involving demyelination, such as multiple sclerosis .
Pharmacokinetics
5Me3F4AP exhibits comparable basicity and greater lipophilicity compared to 3-fluoro-4-aminopyridine (3F4AP), another K+ channel blocker . It also shows higher permeability to an artificial brain membrane, suggesting better bioavailability . Furthermore, 5Me3F4AP is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .
Result of Action
The result of 5Me3F4AP’s action is the enhancement of impulse conduction in demyelinated axons . This can potentially improve neurological functions in conditions like multiple sclerosis .
Action Environment
The action of 5Me3F4AP can be influenced by various environmental factors. For instance, its stability towards oxidation can be affected by the presence and activity of metabolic enzymes like CYP2E1 . Moreover, its lipophilicity and permeability suggest that it may be more effective in environments with a high lipid content, such as the brain .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-methylpyridin-4-amine has been identified as a novel potassium (K+) channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with K+ channels is a key aspect of its role in biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its role as a K+ channel blocker. By binding to exposed K+ channels, it can influence cell function by altering cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to voltage-gated K+ (Kv) channels exposed due to demyelination, reducing the aberrant efflux of K+ ions and enhancing axonal conduction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 . This stability suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Its comparable potency to other K+ channel blockers suggests that it may have similar dosage effects .
Metabolic Pathways
It is known to be more stable towards oxidation by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .
Transport and Distribution
Its lipophilicity and permeability to an artificial brain membrane suggest that it may interact with transporters or binding proteins .
properties
IUPAC Name |
3-fluoro-2-methylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVGKIMLLNYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668415 |
Source


|
| Record name | 3-Fluoro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15931-21-2 |
Source


|
| Record name | 3-Fluoro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)



![2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane]](/img/structure/B578989.png)





